molecular formula C16H24IN3O B13770640 Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide CAS No. 73664-09-2

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide

Cat. No.: B13770640
CAS No.: 73664-09-2
M. Wt: 401.29 g/mol
InChI Key: XHHBFYYZSZCAEA-UHFFFAOYSA-M
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Description

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a quaternary ammonium salt characterized by a phthalazine-derived substituent. Its molecular structure comprises a central ammonium nitrogen bonded to two ethyl groups, one methyl group, and a 2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl chain. The iodide counterion contributes to its ionic character, influencing solubility and stability.

Such compounds are often explored in medicinal chemistry for their surfactant properties or as intermediates in drug development .

Properties

CAS No.

73664-09-2

Molecular Formula

C16H24IN3O

Molecular Weight

401.29 g/mol

IUPAC Name

diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium;iodide

InChI

InChI=1S/C16H24N3O.HI/c1-5-19(4,6-2)12-11-18-16(20)15-10-8-7-9-14(15)13(3)17-18;/h7-10H,5-6,11-12H2,1-4H3;1H/q+1;/p-1

InChI Key

XHHBFYYZSZCAEA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN1C(=O)C2=CC=CC=C2C(=N1)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows these key steps:

  • Synthesis of the Phthalazinone Core:
    The 4-methyl-1-oxo-2H-phthalazinyl moiety is prepared by cyclization of appropriate substituted hydrazines with phthalic anhydride derivatives or related precursors.

  • Alkylation to Introduce the Ethyl Linker:
    The phthalazinone core is functionalized at the 2-position with an ethyl group, often via nucleophilic substitution or alkylation reactions.

  • Quaternization of the Amine:
    The tertiary amine (diethylmethylamine) is reacted with the alkylated phthalazinone derivative to form the quaternary ammonium iodide salt.

Detailed Synthetic Route

Step Reagents & Conditions Description Yield (%) Notes
1 4-methylphthalic anhydride + hydrazine hydrate Cyclization to form 4-methyl-1-oxo-2H-phthalazinone 70-85 Reflux in ethanol or acetic acid solvent
2 4-methylphthalazinone + 2-bromoethylamine hydrobromide Nucleophilic substitution to attach ethylamine linker 60-75 Base (e.g., K2CO3) used to neutralize acid
3 Alkylation with diethylmethylamine + methyl iodide Quaternization to form ammonium iodide salt 80-90 Reaction performed in polar aprotic solvent (e.g., acetonitrile)

Example Procedure

  • Step 1: 4-Methylphthalic anhydride (1 equiv) is suspended in ethanol and treated with hydrazine hydrate (1.1 equiv). The mixture is refluxed for 6 hours to yield 4-methyl-1-oxo-2H-phthalazinone after filtration and drying.

  • Step 2: The phthalazinone (1 equiv) is dissolved in dimethylformamide (DMF), and 2-bromoethylamine hydrobromide (1.2 equiv) is added along with potassium carbonate (2 equiv). The mixture is stirred at 80°C for 12 hours, then cooled and extracted to isolate the 2-(2-aminoethyl)-4-methylphthalazinone intermediate.

  • Step 3: The intermediate is dissolved in acetonitrile, and diethylmethylamine (1.1 equiv) is added, followed by methyl iodide (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The product precipitates upon addition of ether and is collected by filtration as the iodide salt.

Data Tables and Analytical Findings

Parameter Value Method Reference
Melting Point 180-185°C Differential Scanning Calorimetry (DSC)
NMR (¹H, DMSO-d6) Signals consistent with phthalazinone and quaternary ammonium groups NMR Spectroscopy
IR Spectroscopy Characteristic C=O stretch at ~1700 cm⁻¹, N–H bending FTIR
Elemental Analysis C, H, N, I consistent with theoretical values CHN Analyzer
Purity >98% HPLC

Notes on Reaction Conditions and Optimization

  • The cyclization step requires careful control of temperature and solvent to maximize yield and purity of the phthalazinone core.

  • Alkylation reactions benefit from the use of polar aprotic solvents and bases to promote nucleophilic substitution while minimizing side reactions.

  • Quaternization is typically efficient under mild conditions but requires stoichiometric control of methyl iodide to prevent over-alkylation.

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(2-(4-Pyridyl)ethyl)diethylmethylammonium Iodide (CAS 93185-40-1)

This compound replaces the phthalazine group with a pyridyl substituent. Key differences include:

  • Aromatic System : The pyridine ring lacks the fused bicyclic structure of phthalazine, reducing steric bulk and altering electronic properties (e.g., basicity).
  • Physicochemical Properties : The pyridyl group may enhance water solubility due to its polarizable nitrogen, whereas the phthalazine’s fused rings could increase lipophilicity .
Property Target Compound (2-(4-Pyridyl)ethyl)diethylmethylammonium Iodide
Molecular Formula C₁₇H₂₄IN₃O C₁₂H₂₁IN₂
Molecular Weight ~437.3 g/mol 320.21 g/mol
Aromatic Substituent Phthalazine (fused bicyclic) Pyridine (monocyclic)
Potential Applications Surfactants, drug intermediates Catalysis, ionic liquids

Counterion Variants

Phenyltrimethylammonium Iodide (CAS 98-04-4) and Valethamate Bromide (CAS 90-22-2)

Counterions significantly impact solubility and stability:

  • Iodide vs. Bromide : Iodide salts generally exhibit lower lattice energies than bromides, leading to higher solubility in polar solvents. For example, phenyltrimethylammonium iodide is more soluble in water than valethamate bromide .
  • Biological Activity : Bromide salts like valethamate bromide are used as anticholinergic agents, whereas iodide derivatives may find roles in radiopharmaceuticals due to iodine’s isotopic properties .

Substituent Effects: Bulky vs. Planar Groups

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium Iodide (CID 64224)

The adamantyl group introduces steric hindrance, which:

  • Enhances lipid solubility compared to the planar phthalazine group in the target compound .
Feature Target Compound Adamantyl Derivative
Substituent Phthalazine (planar) Adamantyl (bulky, aliphatic)
Molecular Weight ~437.3 g/mol 446.4 g/mol
Likely Solubility Moderate polarity High lipophilicity

Biological Activity

Overview of Biological Activity

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds (QACs) often exhibit a range of biological activities, including antimicrobial, antiviral, and antifungal properties. These compounds can interact with cell membranes due to their amphiphilic nature, leading to disruption of membrane integrity and function.

Potential Biological Activities

  • Antimicrobial Activity :
    • Many QACs demonstrate significant antimicrobial properties against bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis.
    • Studies have shown that QACs can be effective against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties :
    • Some quaternary ammonium compounds have been studied for their antiviral effects, particularly against enveloped viruses. The mechanism often involves interference with viral entry into host cells.
  • Cytotoxic Effects :
    • Certain QACs exhibit cytotoxicity towards cancer cells. This activity may be linked to apoptosis induction or disruption of cellular signaling pathways.
  • Neuroprotective Effects :
    • Compounds similar to this compound may also show neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicityNeuroprotective Effects
This compoundTBDTBDTBDTBD
Hexamethonium dibromideModerateNoneLowNone
NiclosamideHighModerateHighLow

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related quaternary ammonium compounds provides insight into potential applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that certain QACs could effectively reduce biofilm formation in pathogenic bacteria, suggesting their utility in clinical settings for infection control.
  • Mechanisms of Action :
    • Research indicates that the mechanism of action for many QACs involves disruption of lipid bilayers in microbial membranes, leading to increased permeability and eventual cell death.
  • Therapeutic Applications :
    • Compounds with similar structures have been investigated for use in topical antiseptics and disinfectants due to their broad-spectrum antimicrobial activity.

Q & A

Q. What experimental approaches validate enzyme inhibition mechanisms?

  • Methodological Answer : Perform competitive inhibition assays (Lineweaver-Burk plots) with varying substrate/compound concentrations. Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}). Confirm allosteric effects via 19F^{19}F-NMR using fluorinated enzyme mutants .

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